![molecular formula C15H22N2O2 B7541415 (2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are lipid signaling molecules involved in various physiological processes such as pain perception, appetite regulation, and mood modulation. URB597 has been studied for its potential therapeutic applications in various conditions such as pain, anxiety, and addiction.
作用機序
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone selectively inhibits FAAH, which leads to increased levels of endocannabinoids such as anandamide. Endocannabinoids act on cannabinoid receptors in the brain and peripheral tissues, leading to various physiological effects. This compound has been shown to increase anandamide levels in the brain, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to produce analgesic, anxiolytic, and antidepressant effects in animal models. This compound has also been studied for its potential in reducing drug-seeking behavior in addiction models. This compound has been shown to increase endocannabinoid levels in the brain and peripheral tissues, which may contribute to its therapeutic effects.
実験室実験の利点と制限
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is highly selective for FAAH and has a good safety profile. This compound has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, there are some limitations to this compound. It has a short half-life and requires multiple administrations to produce sustained effects. This compound also has poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on (2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone. One area of interest is its potential therapeutic applications in pain management. This compound has shown promising results in animal models for its analgesic effects, and further research is needed to determine its efficacy in humans. Another area of interest is its potential in reducing drug-seeking behavior in addiction models. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
合成法
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone can be synthesized through a multi-step process involving the reaction of 2,4-dimethylbenzoyl chloride with 4-(2-hydroxyethyl)piperazine followed by reduction and acylation steps. The final product is obtained as a white crystalline powder with a purity of over 98%.
科学的研究の応用
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, this compound has been shown to increase endocannabinoid levels and produce analgesic, anxiolytic, and antidepressant effects. This compound has also been studied for its potential in reducing drug-seeking behavior in addiction models.
特性
IUPAC Name |
(2,4-dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-3-4-14(13(2)11-12)15(19)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKXCJCGILUUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7541342.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B7541350.png)
![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)
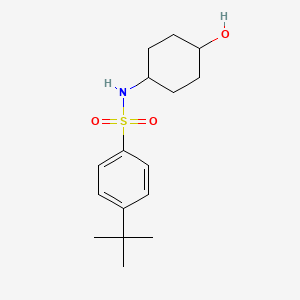
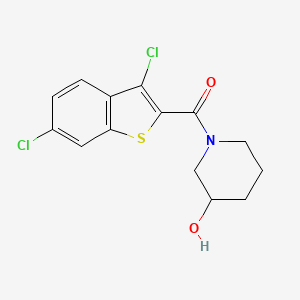
![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
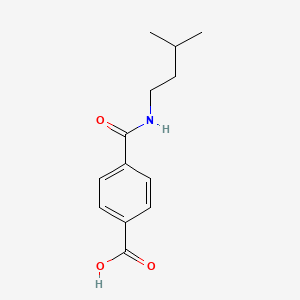
![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)
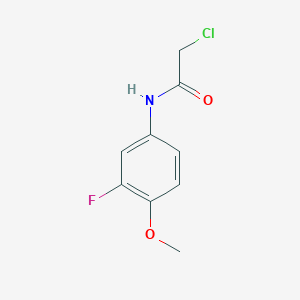
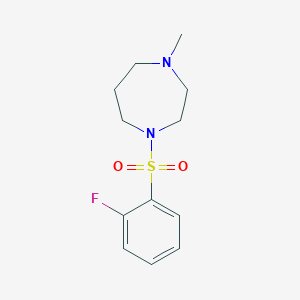
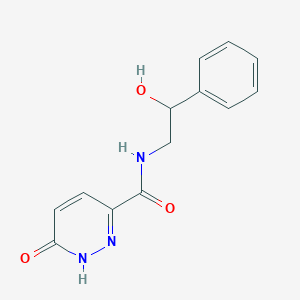
![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)